Cas no 1374328-81-0 (1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid)

1374328-81-0 structure
Produktname:1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid
CAS-Nr.:1374328-81-0
MF:C7H7F3O2
MW:180.124492883682
CID:5100057
1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid
- 3-Cyclopentene-1-carboxylic acid, 1-(trifluoromethyl)-
-
- Inchi: 1S/C7H7F3O2/c8-7(9,10)6(5(11)12)3-1-2-4-6/h1-2H,3-4H2,(H,11,12)
- InChI-Schlüssel: TXUTULIFFMGNRX-UHFFFAOYSA-N
- Lächelt: C1(C(F)(F)F)(C(O)=O)CC=CC1
1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7544486-2.5g |
1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid |
1374328-81-0 | 95% | 2.5g |
$3472.0 | 2024-05-23 | |
Enamine | EN300-7544486-5.0g |
1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid |
1374328-81-0 | 95% | 5.0g |
$5137.0 | 2024-05-23 | |
1PlusChem | 1P0208GG-100mg |
1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid |
1374328-81-0 | 95% | 100mg |
$821.00 | 2023-12-22 | |
1PlusChem | 1P0208GG-500mg |
1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid |
1374328-81-0 | 95% | 500mg |
$1770.00 | 2023-12-22 | |
Enamine | EN300-7544486-0.05g |
1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid |
1374328-81-0 | 95% | 0.05g |
$470.0 | 2024-05-23 | |
Enamine | EN300-7544486-0.1g |
1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid |
1374328-81-0 | 95% | 0.1g |
$614.0 | 2024-05-23 | |
Enamine | EN300-7544486-0.5g |
1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid |
1374328-81-0 | 95% | 0.5g |
$1382.0 | 2024-05-23 | |
1PlusChem | 1P0208GG-1g |
1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid |
1374328-81-0 | 95% | 1g |
$2252.00 | 2023-12-22 | |
1PlusChem | 1P0208GG-10g |
1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid |
1374328-81-0 | 95% | 10g |
$9481.00 | 2023-12-22 | |
1PlusChem | 1P0208GG-5g |
1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid |
1374328-81-0 | 95% | 5g |
$6412.00 | 2023-12-22 |
1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid Verwandte Literatur
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
1374328-81-0 (1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid) Verwandte Produkte
- 2024376-15-4(1-(oxolan-2-yl)propane-2-thiol)
- 2228741-95-3(methyl 2-5-fluoro-2-(trifluoromethyl)phenyl-2-hydroxyacetate)
- 99172-01-7(6-(4-methyl-1-piperazinyl)-9H-Purine)
- 2198966-60-6(N-(2-{[1-tert-butyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]formamido}ethyl)prop-2-enamide)
- 946248-60-8(4-4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl-2-methyl-6-propoxypyrimidine)
- 1445171-42-5(4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide)
- 1699-46-3(S-Reticuline)
- 1233520-14-3(Methyl 6-bromo-3-ethoxypicolinate)
- 2228278-77-9(3-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylazetidin-3-ol)
- 113359-04-9(Cefozopran)
Empfohlene Lieferanten
pengshengyue
Gold Mitglied
CN Lieferant
Großmenge

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz

Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Enjia Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Taizhou Jiayin Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
